molecular formula C9H7FN2 B15228171 4-Fluoro-1-phenyl-1H-pyrazole

4-Fluoro-1-phenyl-1H-pyrazole

Cat. No.: B15228171
M. Wt: 162.16 g/mol
InChI Key: YIYYSIPSARWFKL-UHFFFAOYSA-N
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Description

4-Fluoro-1-phenyl-1H-pyrazole is a fluorinated pyrazole derivative Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-1-phenyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of hydrazones with fluorinated aldehydes or ketones. For instance, the reaction of 2-fluoroacetophenone with hydrazine hydrate under acidic conditions yields this compound . Another method involves the cycloaddition of fluorinated nitriles with hydrazines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoro-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity. The fluorine atom enhances the binding affinity and specificity of the compound. Molecular docking studies have shown that this compound can interact with receptors such as the human estrogen alpha receptor, indicating its potential as a therapeutic agent .

Comparison with Similar Compounds

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • 1-Phenyl-3-(4-fluorophenyl)-1H-pyrazole
  • 4-Bromo-1-phenyl-1H-pyrazole

Comparison: 4-Fluoro-1-phenyl-1H-pyrazole is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to non-fluorinated pyrazoles. The fluorine atom also influences the compound’s electronic properties, making it more suitable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

4-fluoro-1-phenylpyrazole

InChI

InChI=1S/C9H7FN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H

InChI Key

YIYYSIPSARWFKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)F

Origin of Product

United States

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